molecular formula C22H18BrN5OS2 B12041756 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide

Cat. No.: B12041756
M. Wt: 512.4 g/mol
InChI Key: CXBDSIJUECEFRY-ZMOGYAJESA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Bromophenyl and Phenyl Groups: These groups can be introduced via substitution reactions using bromobenzene and benzene derivatives.

    Attachment of the Thienyl Group: This step involves the use of thienyl derivatives in a substitution reaction.

    Final Assembly: The final compound is assembled through a condensation reaction involving the triazole intermediate and the thienyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetohydrazide moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its triazole moiety.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound is being explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry

    Materials Science: It can be used in the development of new materials with specific properties such as conductivity and stability.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: It can bind to the active site of enzymes, blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating their function.

    Reactive Oxygen Species (ROS) Generation: In some cases, the compound can generate ROS, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is unique due to its combination of a triazole ring, bromophenyl group, and thienyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C22H18BrN5OS2

Molecular Weight

512.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H18BrN5OS2/c1-15-7-12-19(31-15)13-24-25-20(29)14-30-22-27-26-21(16-8-10-17(23)11-9-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+

InChI Key

CXBDSIJUECEFRY-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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